molecular formula C11H16BrNO B1272726 N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine CAS No. 355816-64-7

N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine

Cat. No. B1272726
CAS RN: 355816-64-7
M. Wt: 258.15 g/mol
InChI Key: ANRZOKKUGCVPCU-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine, also known as N-BMPM, is a chemical compound with a wide range of applications in scientific research. It is an amine derivative of 4-bromophenylmethylmethoxypropan-2-ol, and is used in the synthesis of various other compounds. N-BMPM is a versatile compound with a variety of potential applications in the fields of biochemistry, physiology, pharmacology, and other scientific disciplines.

Scientific Research Applications

Crystal Engineering

The compound’s ability to form stable crystal structures through hydrogen bonding makes it valuable in crystal engineering. The molecular structure, confirmed by spectroscopy and crystallography, shows potential for systematic variations in molecular packing and solid-state luminescence, which is crucial for designing materials with specific optical properties .

Biological Activity of Metal Derivatives

Thiocarbamates derived from compounds like N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine can complex with gold (I) species to form compounds with significant anti-cancer potential and bactericidal properties. These derivatives are of interest due to their biological activities, which include interactions with various enzymes and potential therapeutic applications .

Polymer Synthesis

This compound is used in the synthesis of novel copolymers. For instance, copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate have been synthesized, characterized, and analyzed for their thermal properties and monomer reactivity ratios. Such copolymers have applications in creating materials with specific mechanical and thermal characteristics .

Enzyme Inhibition

N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine has shown promise in selectively inhibiting the TYK2 enzyme. This enzyme is involved in the signaling pathways of various cytokines, which are crucial for immune response regulation. Inhibiting TYK2 can be a strategy for treating autoimmune diseases and certain types of cancer.

Antimicrobial Applications

The compound’s derivatives have been evaluated for their antimicrobial effects. The nature of the substituent groups attached to the nitrogen atom significantly influences the potency of the antimicrobial effect, indicating the compound’s potential in developing new antimicrobial agents .

Supramolecular Chemistry

Due to its ability to engage in various intermolecular interactions, including hydrogen bonding and halogen bonding, N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine is of interest in supramolecular chemistry. It can be used to study the principles of molecular recognition and assembly, which are fundamental for constructing complex molecular systems .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRZOKKUGCVPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386012
Record name N-[(4-Bromophenyl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

355816-64-7
Record name N-[(4-Bromophenyl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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